Integrin Antagonist 1 hydrochloride is a small molecule that acts as an antagonist to integrin receptors, specifically targeting the α4β1 integrin. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion and play critical roles in various physiological processes, including immune response, wound healing, and angiogenesis. By inhibiting integrin functions, Integrin Antagonist 1 hydrochloride has potential therapeutic applications in treating diseases characterized by abnormal cell adhesion and migration, such as cancer and inflammatory disorders.
Integrin Antagonist 1 hydrochloride is derived from a series of synthetic compounds designed to selectively inhibit integrin interactions. It is classified under the compound name C29H37N5O2 and has been cataloged in databases such as PubChem, where it is identified with the compound identifier CID 86272865 .
Integrin Antagonist 1 hydrochloride belongs to a class of pharmacological agents known as integrin inhibitors. These compounds are designed to interfere with the binding of integrins to their ligands, thereby modulating cellular processes related to adhesion and migration. This compound is particularly noted for its specificity towards the α4β1 integrin.
The synthesis of Integrin Antagonist 1 hydrochloride involves several chemical reactions that typically include peptide coupling reactions and modifications to enhance bioavailability and selectivity for integrin targets.
Technical Details:
The molecular structure of Integrin Antagonist 1 hydrochloride can be described by its chemical formula C29H37N5O2. The compound features a complex arrangement of carbon, nitrogen, oxygen atoms, and includes various functional groups that contribute to its biological activity.
Integrin Antagonist 1 hydrochloride undergoes several chemical reactions during its synthesis and in biological systems. These include:
Technical Details:
The mechanism of action for Integrin Antagonist 1 hydrochloride involves competitive inhibition at the integrin binding site. By occupying this site, the antagonist prevents the conformational changes necessary for integrin activation and subsequent cellular signaling pathways.
Integrin Antagonist 1 hydrochloride has significant potential in various research applications:
Integrins are transmembrane αβ heterodimeric receptors that exist in three conformational states: bent-closed (inactive), extended-closed (intermediate), and extended-open (active). The transition between these states regulates ligand-binding affinity and bidirectional signaling. Key structural features include:
Table 1: Key Structural Domains of Integrin Heterodimers
Domain | Location | Function | Targeting Approach |
---|---|---|---|
β-propeller | α-subunit | Binds RGD arginine residue; contains Ca²⁺-stabilized cage motif | RGD-mimetic steric blockade |
βA domain | β-subunit | MIDAS coordinates ligand aspartate; flanked by ADMIDAS/SyMBS Ca²⁺ sites | Metal ion displacement |
Hybrid domain | β-subunit | Swings outward upon activation; transmits force to transmembrane helix | Conformational stabilization inhibitors |
Cytoplasmic tail | Both subunits | Binds talin/kindlin; separation enables inside-out activation | Peptide disruptors |
RGD-binding (αVβ3, αVβ5, α5β1) and LDV-binding (α4β1, α4β7) integrins drive pathologies through mechanical force transduction and TGF-β activation:
Table 2: Pathophysiological Roles of Major RGD/LDV-Binding Integrins
Integrin | Ligand Specificity | Primary Pathologies | Mechanistic Role |
---|---|---|---|
αVβ3 | RGD (vitronectin) | Tumor angiogenesis, osteoporosis | Force transduction (>54 pN); MMP-2 recruitment |
αVβ6 | RGD (fibronectin) | Pulmonary/renal fibrosis, carcinoma | TGF-β activation; epithelial-mesenchymal transition |
α4β1 | LDV (VCAM-1, CS-1) | Autoimmune encephalitis, asthma | Leukocyte adhesion under flow; stem cell retention |
α4β7 | LDT (MAdCAM-1) | Inflammatory bowel disease | Gut-specific lymphocyte homing |
The evolution of integrin antagonists spans four generations:1. First-generation antibodies & peptides:- Abciximab (αIIbβ3 inhibitor, 1994) reduced thrombotic events in coronary interventions but caused immune thrombocytopenia due to LIBS exposure [3] [5].- Cilengitide (αVβ3/αVβ5 cyclic RGD peptide) showed antiangiogenic activity but failed Phase III glioblastoma trials due to partial agonism stimulating tumor growth [1] [3].
Table 3: Evolution of Key Integrin-Targeted Therapeutics
Era | Compound Class | Representative Agents | Target Integrin | Key Advancement | Limitation |
---|---|---|---|---|---|
1990s | Monoclonal antibodies | Abciximab | αIIbβ3 | First FDA-approved integrin drug | Immune thrombocytopenia |
2000s | Cyclic peptides | Cilengitide | αVβ3/αVβ5 | Anti-angiogenic activity | Partial agonism; trial failure |
2010s | Peptidomimetics | BIO1211, Firategrast | α4β1 | Oral bioavailability | Metabolic instability |
2020s | Small-molecule pure antagonists | Integrin Antagonist 1 hydrochloride | α4β1 | Subtype specificity; no agonism | Under investigation |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0